Antitumor photosensitizer-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

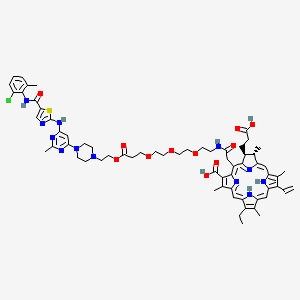

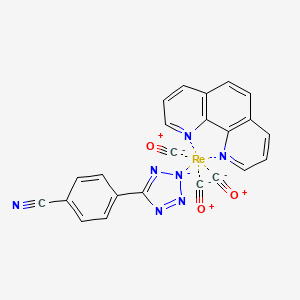

Antitumor photosensitizer-4 is a novel compound designed for use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. This compound has shown promise in enhancing systemic antitumor immunity and targeting both primary and distant tumors through pyroptosis induction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-4 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation, which are crucial for its phototoxicity and pyroptosis induction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process may also involve encapsulation in nanoparticles to enhance cellular uptake and therapeutic effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Antitumor photosensitizer-4 primarily undergoes photochemical reactions upon light activation. These reactions include:

Oxidation: Generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.

Substitution: Interaction with cellular components, leading to the formation of covalent bonds and subsequent cell death.

Common Reagents and Conditions:

Light Source: Specific wavelengths of light are used to activate the photosensitizer.

Oxygen: Essential for the generation of ROS during photodynamic therapy.

Major Products: The primary products of these reactions are ROS, which include singlet oxygen and free radicals that cause cellular damage and apoptosis .

Applications De Recherche Scientifique

Antitumor photosensitizer-4 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study photochemical reactions and ROS generation.

Biology: Investigated for its ability to induce immunogenic cell death and enhance antitumor immunity.

Industry: Potential use in the development of targeted drug delivery systems and imaging agents.

Mécanisme D'action

The mechanism of action of Antitumor photosensitizer-4 involves the following steps:

Light Activation: Upon exposure to specific wavelengths of light, the photosensitizer is activated.

ROS Generation: The activated photosensitizer converts surrounding oxygen molecules into ROS.

Cellular Damage: ROS induce oxidative stress, leading to apoptosis, necrosis, and pyroptosis of cancer cells.

Immune Activation: The dying tumor cells release tumor-associated antigens, which enhance immunogenicity and activate immune cells

Comparaison Avec Des Composés Similaires

BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial effects.

Phenylbenzopyrylium Photosensitizers: Similar in structure and function, used in various photodynamic therapy applications.

Uniqueness: Antitumor photosensitizer-4 stands out due to its membrane-tethered activation design, which ensures prolonged circulation, long-lasting imaging, and persistent photodynamic therapy. This design enhances systemic antitumor immunity and offers a promising approach for cancer immunotherapy

Propriétés

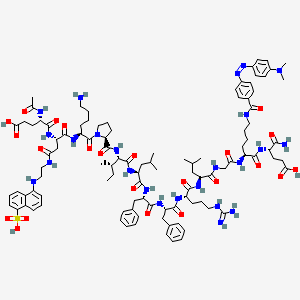

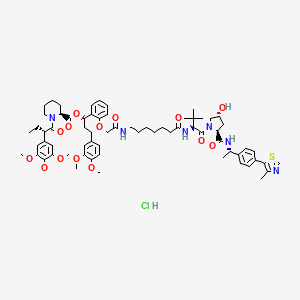

Formule moléculaire |

C65H77ClN12O11S |

|---|---|

Poids moléculaire |

1269.9 g/mol |

Nom IUPAC |

(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1 |

Clé InChI |

PJTOPSRBRNOPQL-LWOWNENESA-N |

SMILES isomérique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)

![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)